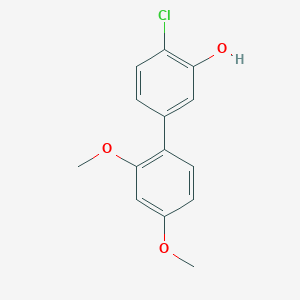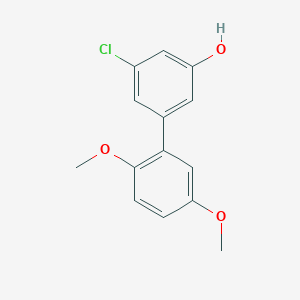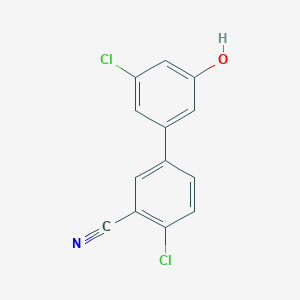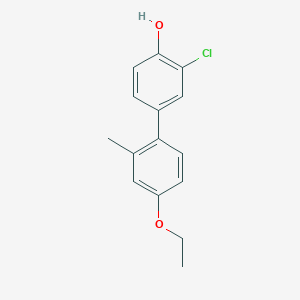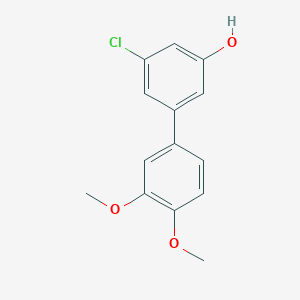
2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% (2C4DMPP) is an organic compound with a molecular formula of C8H7ClO2. It is a white crystalline solid that is insoluble in water, but soluble in alcohols and other organic solvents. 2C4DMPP is widely used in the synthesis of various organic compounds and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as 2-chloro-4-hydroxy-3-nitrophenol and 4-chloro-2-nitrophenol.
Applications De Recherche Scientifique
2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used to study the structure and properties of organic compounds and to synthesize new compounds. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, 2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% has been used in the synthesis of polymers materials, such as polyurethanes and polyamides.
Mécanisme D'action
2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% is believed to act as an electron donor in the synthesis of organic compounds. It is believed to donate electrons to the reactants, allowing them to form new bonds. Additionally, 2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% is believed to be involved in the formation of aryl radicals, which can be used to form new compounds.
Biochemical and Physiological Effects
2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% has not been extensively studied for its biochemical and physiological effects. However, it is believed to be nontoxic and nonirritating, and it is not known to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in many organic solvents. Additionally, it is stable and has a low vapor pressure, making it ideal for use in chemical synthesis. However, 2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% is not soluble in water, and it can be difficult to remove from reaction mixtures.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95%. It could be used in the synthesis of new pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it could be used in the development of new polymers materials, such as polyurethanes and polyamides. Finally, it could be used in the synthesis of organic compounds, such as aryl radicals.
Méthodes De Synthèse
2-Chloro-4-(2,5-dimethoxyphenyl)phenol, 95% can be synthesized from the reaction of 2,5-dimethoxyphenol and thionyl chloride. In this reaction, 2,5-dimethoxyphenol is first reacted with thionyl chloride to form 2-chloro-4-(2,5-dimethoxyphenyl)phenyl chloride. This compound is then reacted with sodium hydroxide to form 2-chloro-4-(2,5-dimethoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-4-(2,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-10-4-6-14(18-2)11(8-10)9-3-5-13(16)12(15)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBJNRWWHEMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686051 |
Source


|
| Record name | 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,5-dimethoxyphenyl)phenol | |
CAS RN |
1261908-48-8 |
Source


|
| Record name | 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381527.png)

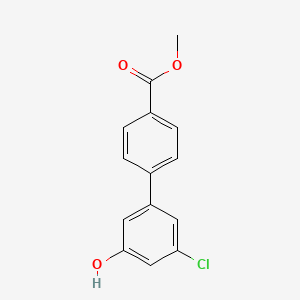


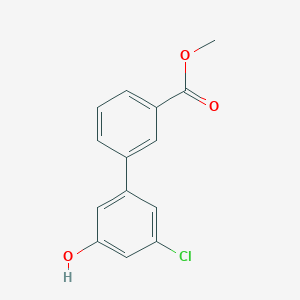
![3-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381553.png)
